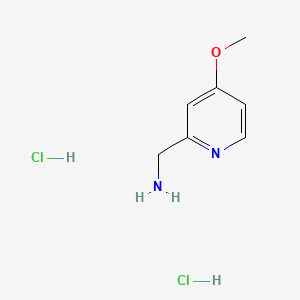

(4-Methoxypyridin-2-yl)methanamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(4-methoxypyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-10-7-2-3-9-6(4-7)5-8;;/h2-4H,5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEURCDZVESESPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856619 | |

| Record name | 1-(4-Methoxypyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344046-06-5 | |

| Record name | 1-(4-Methoxypyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxypyridin-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (4-Methoxypyridin-2-yl)methanamine Dihydrochloride: Properties, Synthesis, and Applications

Introduction

(4-Methoxypyridin-2-yl)methanamine dihydrochloride is a heterocyclic organic compound that serves as a valuable building block for researchers in organic synthesis and medicinal chemistry. Its structure, featuring a substituted pyridine ring linked to a primary aminomethyl group, presents multiple points for chemical modification, making it an attractive scaffold for the construction of complex molecular architectures. Pyridine derivatives are integral to the development of pharmaceuticals and agrochemicals, and this particular intermediate, stabilized as a dihydrochloride salt, offers enhanced handling and solubility characteristics compared to its free base form.[1][2]

This guide provides an in-depth technical overview of this compound, covering its core chemical and physical properties, validated synthetic and purification protocols, reactivity profile, and its applications in drug discovery. The information is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Physicochemical Properties

The dihydrochloride salt form of (4-Methoxypyridin-2-yl)methanamine dictates many of its physical properties. The protonation of both the pyridine nitrogen and the primary amine nitrogen significantly increases the compound's polarity. This structural feature is key to its utility, rendering it soluble in aqueous and polar protic solvents, which can be advantageous for certain reaction conditions and for purification.

| Property | Value | Source |

| IUPAC Name | (4-methoxy-2-pyridinyl)methanamine;dihydrochloride | [3] |

| CAS Number | 1344046-06-5 | [4] |

| Molecular Formula | C₇H₁₂Cl₂N₂O | [4] |

| Molecular Weight | 211.09 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid (Predicted) | N/A |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents like diethyl ether and hexanes (Predicted) | N/A |

| Stability | Stable under recommended storage conditions. Aminopyridine salts exhibit good chemical stability.[5] | [4] |

| Storage | Store at room temperature under an inert atmosphere.[4] | [4] |

Synthesis and Purification

The most direct and reliable synthesis of (4-Methoxypyridin-2-yl)methanamine involves the reduction of the commercially available precursor, 4-methoxy-2-cyanopyridine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis of the Free Base

Rationale: This procedure utilizes a palladium-on-carbon catalyst for the hydrogenation of the nitrile group. The reaction is conducted in a methanolic ammonia solution; the ammonia helps to suppress the formation of secondary amine byproducts by competing for reaction with the intermediate imine.

-

Reactor Setup: To a 500 mL hydrogenation vessel, add 4-methoxy-2-cyanopyridine (13.4 g, 100 mmol) and 10% Palladium on Carbon (Pd/C, 1.0 g, ~50% wet).

-

Solvent Addition: Add 200 mL of a 7N solution of ammonia in methanol.

-

Hydrogenation: Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 50 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield (4-Methoxypyridin-2-yl)methanamine as a crude oil.

Experimental Protocol: Dihydrochloride Salt Formation and Purification

Rationale: Converting the free base to its dihydrochloride salt is a standard method for improving the compound's stability, crystallinity, and ease of handling. The use of HCl in a solvent like isopropanol or ether allows for the controlled precipitation of the pure salt.

-

Dissolution: Dissolve the crude free base from the previous step in 150 mL of isopropanol.

-

Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 2M solution of hydrogen chloride in diethyl ether or isopropanol until the solution becomes strongly acidic (pH < 2, checked with moist pH paper). A white precipitate will form immediately.

-

Crystallization: Stir the resulting slurry at 0 °C for 1 hour to ensure complete precipitation.

-

Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities and residual solvent.

-

Drying: Dry the product in a vacuum oven at 40 °C to a constant weight to afford this compound as a white crystalline solid.

Chemical Reactivity and Stability

The reactivity of this molecule is governed by the primary amine, the pyridine ring, and the methoxy group. In its dihydrochloride salt form, the nucleophilicity of the nitrogen atoms is quenched due to protonation. Therefore, reactions typically require the liberation of the free base using a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

Caption: Key reactive sites on the free base molecule.

-

Primary Amine: This is the most common site for derivatization. It readily undergoes N-acylation with acid chlorides or anhydrides to form amides, and N-alkylation with alkyl halides to form secondary or tertiary amines. These reactions are fundamental in building larger molecules for drug discovery libraries.[6]

-

Pyridine Ring: The 4-methoxy group is electron-donating, which activates the pyridine ring towards electrophilic substitution.[2] However, the nitrogen atom's electron-withdrawing nature and its protonation in acidic media deactivates the ring. In the free base form, the molecule can participate in nucleophilic aromatic substitution, although literature suggests that forming a pyridinium salt is often necessary to enhance reactivity towards nucleophiles.[7][8]

-

Stability: The dihydrochloride salt is significantly more stable to air and moisture than the free base, which can be susceptible to oxidation and carboxylation (reaction with CO₂). As a salt of a strong acid and a weak base, its aqueous solution will be acidic. It is stable under refrigeration and at room temperature when protected from moisture.[4][5]

Spectral Analysis (Predicted)

While experimental spectra for this specific salt are not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.

| Analysis Type | Expected Features |

| ¹H NMR | Aromatic Protons: 3 distinct signals in the aromatic region (~6.5-8.0 ppm). Methylene Protons (-CH₂-): A singlet or broad singlet around 4.0-4.5 ppm. Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm. Amine/Ammonium Protons (-NH₃⁺, -NH⁺-): Very broad signals, often exchanging with solvent protons (D₂O) and appearing over a wide range. |

| ¹³C NMR | Aromatic Carbons: 5 signals in the ~105-165 ppm range, with the carbon bearing the methoxy group being the most downfield. Methylene Carbon (-CH₂-): A signal around 45-50 ppm. Methoxy Carbon (-OCH₃): A signal around 55-60 ppm. |

| Mass Spec (ESI+) | The analysis would show the molecular ion for the free base [M+H]⁺ at m/z ≈ 139.09.[9][10] |

| Infrared (IR) | N-H Stretch: Broad absorption from 2500-3200 cm⁻¹ characteristic of ammonium salts. C-H Stretch: Aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹. C=N, C=C Stretch: Pyridine ring vibrations in the 1500-1650 cm⁻¹ region. C-O Stretch: A strong band around 1250-1300 cm⁻¹ for the aryl ether. |

Applications in Research and Drug Development

This compound is primarily used as a structural motif and intermediate in the synthesis of biologically active compounds.

Caption: Role in the drug discovery pipeline.

-

Scaffold for Medicinal Chemistry: The 4-methoxypyridine core is present in numerous compounds investigated for various therapeutic targets. The aminomethyl "handle" allows for the straightforward attachment of diverse functional groups, enabling chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies.[11][12]

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and structural features, this molecule can be considered a valuable fragment for FBDD campaigns.

-

Intermediate for Target Synthesis: It serves as a key precursor for more complex molecules where the substituted pyridine moiety is required. Its role as an intermediate is crucial for creating compounds with potential biological activity in areas such as neuroscience and oncology.[1][11]

Safe Handling and Storage

Proper handling of this compound is essential for laboratory safety. The safety profile is based on data from the free base and related aminopyridine compounds.[9][13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a standard laboratory coat.

-

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust. Take measures to prevent dust generation.

-

Avoid contact with skin, eyes, and clothing. The free base is known to cause skin and serious eye irritation.[9] Dihydrochloride salts can be corrosive.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container to prevent moisture absorption.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.

-

Storage under an inert atmosphere is recommended for long-term stability.[4]

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation develops.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- This compound. BLD Pharm.

- 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms.

- Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. LookChem.

- 4-Methoxypyridine. ExSyn Corp.

- This compound. ChemicalBook.

- SAFETY DATA SHEET - 4-Methoxypyridine. Fisher Scientific.

- Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.

- New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt. MDPI.

- (4-Methoxypyridin-2-yl)methanamine. PubChem.

- N-Aminopyridinium Salts as Precursors for N-Centered Radicals. Organic Letters.

- SAFETY DATA SHEET - 4-(Pyrrolidin-1-yl)pyridine. Sigma-Aldrich.

- (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis. ChemicalBook.

- Crystal structures of 2-aminopyridine citric acid salts. PubMed Central.

- SAFETY DATA SHEET - 2-Amino-4-methylpyridine. Sigma-Aldrich.

- SAFETY DATA SHEET - 4-Aminopyridine. Sigma-Aldrich.

- SAFETY DATA SHEET - Benzenemethanamine, 4-methoxy-. Fisher Scientific.

- This compound. Frontier Specialty Chemicals.

- N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.

- (2-Methoxypyridin-4-yl)methanamine dihydrochloride. PubChem.

- (4-methoxypyridin-2-yl)methanamine. PubChemLite.

- Discovery of an mGlu3 selective and CNS penetrant negative allosteric modul

- Applications of machine learning in drug discovery and development. PubMed.

- 4-Methoxypyridine(620-08-6) 1H NMR spectrum. ChemicalBook.

- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

- In Silico-Guided Rational Drug Design and Synthesis of Novel TRPV1 Agonists. PubMed.

- Preparation method of a rabeprazole sodium intermediate.

Sources

- 1. innospk.com [innospk.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. (2-Methoxypyridin-4-yl)methanamine dihydrochloride | C7H12Cl2N2O | CID 70701081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1344046-06-5|this compound|BLD Pharm [bldpharm.com]

- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - (4-methoxypyridin-2-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 11. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

A Technical Guide to (4-Methoxypyridin-2-yl)methanamine Dihydrochloride (CAS 1344046-06-5): A Versatile Building Block in Modern Drug Discovery

Executive Summary: (4-Methoxypyridin-2-yl)methanamine dihydrochloride is a heterocyclic organic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry. Its structure, featuring a pyridine core substituted with a reactive aminomethyl handle and a modulating methoxy group, positions it as a valuable scaffold for constructing diverse chemical libraries aimed at a wide range of biological targets. The pyridine motif is a well-established "privileged structure" in drug design, known for its presence in numerous FDA-approved therapeutics and its ability to engage in critical binding interactions with enzymes and receptors.[1][2] This guide provides an in-depth analysis of the compound's molecular profile, its strategic importance in drug discovery, plausible synthetic strategies, analytical characterization, and best practices for safe handling, tailored for researchers and drug development professionals.

Part 1: Molecular Profile and Physicochemical Properties

(4-Methoxypyridin-2-yl)methanamine is typically supplied and utilized as a dihydrochloride salt to enhance its stability and aqueous solubility, which are crucial attributes for handling, formulation, and reaction setup. The two basic centers—the primary aliphatic amine and the pyridine ring nitrogen—are protonated in the salt form.

Chemical Structure

Caption: Structure of the (4-Methoxypyridin-2-yl)methanamine cation with chloride counter-ions.

Key Identifiers and Properties

The fundamental properties of the compound are summarized below. Data for the free base is included for a comprehensive physicochemical understanding.

| Property | Value (Dihydrochloride) | Value (Free Base) | Reference(s) |

| CAS Number | 1344046-06-5 | 194658-14-5 | [3][4] |

| Molecular Formula | C₇H₁₂Cl₂N₂O | C₇H₁₀N₂O | [4][5] |

| Molecular Weight | 211.09 g/mol | 138.17 g/mol | [4][5] |

| IUPAC Name | (4-methoxy-2-pyridinyl)methanamine;dihydrochloride | (4-methoxy-2-pyridinyl)methanamine | [4] |

| Monoisotopic Mass | 210.032668 Da | 138.079313 Da | [4][6] |

| InChIKey | CPKVLZRKNGBAHN-UHFFFAOYSA-N | SGKAHGGNLZRWQM-UHFFFAOYSA-N | [4][6] |

| Predicted XLogP3 | N/A | -0.3 | [4] |

| Classification | Heterocyclic Building Block, Pyridine, Amine, Ether | - | [7] |

Part 2: The Strategic Importance in Medicinal Chemistry

The value of this compound stems from the strategic combination of its structural components, which are highly sought after in modern drug design.

The Pyridine Core: A Privileged Scaffold

Nitrogen-containing heterocycles are pivotal in drug discovery, with the pyridine ring being one of the most prevalent scaffolds in marketed drugs.[1][2] Its electron-deficient nature allows it to act as a hydrogen bond acceptor and participate in π-stacking and cation-π interactions, which are critical for molecular recognition at the active site of a biological target. Pyridine-based molecules have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, often functioning as potent enzyme inhibitors.[1]

Functional Handles for Derivatization

The true utility of this compound as a building block lies in its functional groups, which serve as versatile points for chemical modification.

-

Primary Amine (-CH₂NH₂): This is the key reactive site. It provides a nucleophilic center for a multitude of classic bond-forming reactions, including amide coupling, sulfonamide formation, reductive amination, and urea synthesis. This allows for the systematic exploration of the chemical space around the pyridine core, a cornerstone of structure-activity relationship (SAR) studies.

-

Methoxy Group (-OCH₃): The 4-methoxy substituent is not merely a passive feature. It acts as an electron-donating group, modulating the electronic properties of the pyridine ring. This can influence the pKa of the ring nitrogen, affecting its binding characteristics. Furthermore, the methoxy group can alter the compound's lipophilicity, metabolic stability (by blocking a potential site of oxidation), and overall pharmacokinetic profile.

Caption: Role as a versatile scaffold for chemical library synthesis.

A practical example of this strategy is seen in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases. Research in this area has identified 4-(aminomethyl)-pyridine derivatives as potent and selective inhibitors, demonstrating the therapeutic relevance of this molecular framework.[8]

Part 3: Synthesis and Purification Strategy

Retrosynthetic Analysis

The analysis logically disconnects the target molecule at its most synthetically accessible bonds, primarily targeting the formation of the aminomethyl group.

Caption: Retrosynthetic pathway for (4-Methoxypyridin-2-yl)methanamine.

Proposed Forward Synthesis Protocol

This proposed workflow represents a robust and scalable method for laboratory synthesis.

-

Step 1: Methylation. Start with commercially available 2-Cyano-4-hydroxypyridine. Perform an O-methylation using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) in an aprotic polar solvent like acetone or DMF. This reaction selectively methylates the hydroxyl group to yield 4-Methoxy-2-pyridinecarbonitrile.

-

Step 2: Nitrile Reduction. The crucial aminomethyl group is installed by reducing the nitrile. This can be achieved using several robust methods:

-

Catalytic Hydrogenation: Use a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is clean and efficient.

-

Chemical Reduction: Employ a hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether). This is a powerful and reliable method for nitrile reduction.

-

-

Step 3: Workup and Isolation. After the reduction is complete, a careful aqueous workup is required to quench the reaction and isolate the free base, (4-Methoxypyridin-2-yl)methanamine. Purification can be achieved via column chromatography or distillation if necessary.

-

Step 4: Salt Formation. Dissolve the purified free base in a suitable organic solvent like isopropanol or diethyl ether. Add a stoichiometric amount (or slight excess) of hydrochloric acid (as a solution in the chosen solvent or as gaseous HCl). The this compound will precipitate as a solid, which can then be collected by filtration, washed with cold solvent, and dried under vacuum. This final step serves as both a purification method and a means to produce a stable, easy-to-handle solid.

Part 4: Analytical Characterization and Quality Control

Confirming the identity, purity, and integrity of the synthesized compound is paramount. A standard suite of analytical techniques is employed for this purpose. While specific spectra are proprietary to manufacturers, the expected data patterns can be expertly predicted.[7]

| Technique | Expected Observations |

| ¹H NMR | - A singlet around 3.8-4.0 ppm for the methoxy (-OCH₃) protons. - A singlet or broad singlet for the benzylic (-CH₂) protons around 4.0-4.3 ppm. - Distinct signals in the aromatic region (6.5-8.5 ppm) for the three pyridine ring protons, showing characteristic coupling patterns. - A broad, exchangeable signal for the ammonium (-NH₃⁺) protons. |

| ¹³C NMR | - Seven distinct carbon signals are expected. - A signal around 55-60 ppm for the methoxy carbon. - A signal for the -CH₂- carbon. - Five signals in the aromatic region for the pyridine ring carbons, with the carbon bearing the methoxy group being the most downfield. |

| Mass Spectrometry (MS) | In Electrospray Ionization (ESI) positive mode, the spectrum would be dominated by the molecular ion of the free base, [M+H]⁺, at an m/z of approximately 139.0866.[9] |

| HPLC/UPLC | A high-performance liquid chromatography analysis using a C18 reverse-phase column should show a single major peak, indicating high purity (typically >98%). The retention time is dependent on the specific method conditions (mobile phase, gradient, etc.). |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should align closely with the calculated theoretical values for the C₇H₁₂Cl₂N₂O formula. |

Part 5: Safe Handling, Storage, and Safety

Adherence to proper safety protocols is essential when working with any chemical intermediate. The recommendations below are synthesized from hazard information for the free base and general safety practices for amine hydrochlorides.[4][10][11]

Hazard Profile

The free base is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4] As a solid dihydrochloride, the risk of inhalation is reduced but not eliminated, especially with fine powders.

Safe Handling Workflow

Caption: Recommended laboratory workflow for safe handling.

-

Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

-

Spill & Disposal: In case of a spill, avoid generating dust. Scoop the material into a container for proper disposal. Dispose of waste in accordance with local, state, and federal regulations.[10]

Conclusion

This compound (CAS 1344046-06-5) is more than just a chemical reagent; it is a strategically designed building block that offers a direct and efficient entry point into novel chemical matter based on the privileged pyridine scaffold. Its combination of a reactive primary amine and a modulating methoxy group provides medicinal chemists with the tools to rapidly generate diverse libraries for SAR exploration. A clear understanding of its properties, synthetic accessibility, and analytical profile empowers researchers to fully leverage its potential in accelerating the discovery of next-generation therapeutics.

References

- Frontier Specialty Chemicals. This compound. [URL: https://www.frontierspecialtychemicals.com/product/m13537/(4-methoxypyridin-2-yl)methanamine-dihydrochloride]

- Sigma-Aldrich. (6-methoxypyridin-2-yl)methanamine [Note: Supplier page lists the target compound CAS]. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/761648]

- BLD Pharm. This compound | 1344046-06-5. [URL: https://www.bldpharm.com/products/1344046-06-5.html]

- ChemicalBook. This compound | 1344046-06-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB43075678.htm]

- CoreSyn. (4-methoxypyridin-2-yl)methanamine hydrochloride | 1344046-06-5. [URL: https://www.coresyn.com/cas/1344046-06-5.html]

- PubChem. (4-Methoxypyridin-2-yl)methanamine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22292761]

- Khan, I., et al. (2022). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/362534574_Role_of_pyridines_as_enzyme_inhibitors_in_medicinal_chemistry]

- Sigma-Aldrich. Safety Data Sheet for a related pyridine compound. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/132994]

- ACS Publications. (2021). Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s. Chemistry of Materials. [URL: https://pubs.acs.org/doi/10.1021/acs.

- Fisher Scientific. Safety Data Sheet for a related chemical. [URL: https://www.fishersci.com/store/msds?partNumber=AC125970250&productDescription=4-METHOXYBENZENEACETIC+ACID%2C+98%2B%25+25GR&vendorId=VN00032119&countryCode=US&language=en]

- Fisher Scientific. Safety Data Sheet for 4-Methoxypyridine. [URL: https://www.fishersci.com/store/msds?partNumber=AC376430050&productDescription=4-METHOXYPYRIDINE%2C+97%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- Sigma-Aldrich. Safety Data Sheet for 4'-methoxyacetophenone. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w200506]

- PubChemLite. (4-methoxypyridin-2-yl)methanamine (C7H10N2O). [URL: https://pubchemlite.deepchem.io/compound/22292761]

- Aribo Biotechnology. This compound | 1344046-06-5. [URL: https://www.aribo-biotech.com/1344046-06-5.html]

- National Institutes of Health (PMC). (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9348981/]

- National Institutes of Health. (2022). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9161863/]

- PubChem. (2-Methoxypyridin-4-yl)methanamine dihydrochloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70701081]

- Mohammad, H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8525732/]

- PubMed. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines. [URL: https://pubmed.ncbi.nlm.nih.gov/38671407/]

- Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8905096/]

- PubMed. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of...LOXL2. [URL: https://pubmed.ncbi.nlm.nih.gov/28505477/]

- ChemicalBook. Pyridine | 110-86-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8852825.htm]

- Royal Society of Chemistry. (2020). Design, synthesis, and characterization of pyridine-containing organic crystals. CrystEngComm. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ce/d0ce00947g]

- PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10054756/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (6-methoxypyridin-2-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]

- 6. (2-Methoxypyridin-4-yl)methanamine dihydrochloride | C7H12Cl2N2O | CID 70701081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1344046-06-5|this compound|BLD Pharm [bldpharm.com]

- 8. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - (4-methoxypyridin-2-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. Pyridine | 110-86-1 [chemicalbook.com]

Structure Elucidation of (4-Methoxypyridin-2-yl)methanamine Dihydrochloride: A Multi-technique, Self-Validating Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a chemical structure is the bedrock of all chemical and pharmaceutical research. (4-Methoxypyridin-2-yl)methanamine dihydrochloride is a substituted pyridine derivative, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science. This guide provides a comprehensive, field-proven workflow for its complete structure elucidation. We move beyond a simple listing of techniques, focusing instead on the strategic integration of orthogonal analytical methods. By correlating data from mass spectrometry, infrared and multinuclear NMR spectroscopy, and single-crystal X-ray diffraction, we construct a self-validating dossier of evidence that confirms the molecule's identity, connectivity, and three-dimensional arrangement with the highest degree of scientific certainty.

The Strategic Framework for Structure Elucidation

The elucidation of a novel or unverified compound is not a linear process but an iterative cycle of hypothesis generation and validation. Our strategy is to build the structure piece by piece, using a suite of analytical techniques where the output of one method informs and validates the interpretation of another. The dihydrochloride salt form of the target compound presents a crystalline solid, which is advantageous for definitive structural analysis.

The overall workflow is designed to ensure data integrity and build a robust, cross-validated structural assignment.

Caption: Strategic workflow for structure elucidation.

Foundational Analysis: Determining the Molecular Blueprint

Before delving into complex spectroscopic analysis, we must first establish the elemental composition and exact mass. This foundational data provides the molecular formula, which acts as a fundamental constraint for all subsequent structural interpretations.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the molecule's exact mass to within a few parts per million (ppm). For a dihydrochloride salt, electrospray ionization (ESI) in positive mode is ideal, as it will detect the protonated free base [M+H]⁺.

-

Expected Result: The molecular formula for the free base is C₇H₁₀N₂O.[1][2] The expected monoisotopic mass of the [M+H]⁺ ion is 139.0866 Da. An experimental result of 139.0865 ± 0.0005 Da would confirm this composition.

-

Causality: This experiment is critical because it distinguishes between isobaric compounds (molecules with the same nominal mass but different elemental formulas), providing a high-confidence starting point.

Elemental Analysis (CHN)

CHN analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the pure compound. This classical technique serves as an orthogonal validation of the molecular formula derived from HRMS.

| Element | Theoretical % (for C₇H₁₂Cl₂N₂O) |

| Carbon (C) | 39.83% |

| Hydrogen (H) | 5.73% |

| Nitrogen (N) | 13.27% |

| Chlorine (Cl) | 33.59% |

| Oxygen (O) | 7.58% |

| Caption: Theoretical elemental composition. |

An experimental result within ±0.4% of these theoretical values is considered a good match and validates the overall formula, including the two hydrochloride counter-ions.

Spectroscopic Interrogation: Assembling the Structural Puzzle

With the molecular formula confirmed, we proceed to spectroscopic analysis to determine the connectivity of the atoms.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. For the dihydrochloride salt, we expect to see characteristic vibrations from the protonated amine and the pyridine ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3200-2800 | N⁺-H Stretch | Primary Ammonium (-NH₃⁺) | Broad, strong bands |

| ~3000-2850 | C-H Stretch | sp³ (CH₂, CH₃) | Medium, sharp |

| ~3100-3000 | C-H Stretch | sp² (Aromatic) | Weak to medium, sharp |

| ~1610, 1580, 1500 | C=C, C=N Stretch | Pyridine Ring | Strong to medium, sharp |

| ~1600-1500 | N⁺-H Bend | Primary Ammonium (-NH₃⁺) | Medium, broad |

| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether | Strong, sharp |

| Caption: Predicted FTIR absorption bands. |

The presence of the broad N⁺-H stretching bands is a key indicator of the ammonium salt form.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. For this compound, which is soluble in D₂O or DMSO-d₆, a full suite of 1D and 2D NMR experiments is required. The dihydrochloride nature means both the aminomethyl nitrogen and the pyridine ring nitrogen will be protonated, significantly influencing the chemical shifts of adjacent nuclei.

3.2.1 ¹H NMR: The Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

-

Aromatic Region (~7.0-8.5 ppm): Three signals corresponding to the three protons on the pyridine ring. Due to the substitution pattern, we expect two doublets and one singlet (or a narrow triplet depending on coupling constants).

-

Aliphatic Region (~4.0-4.5 ppm): A singlet corresponding to the two protons of the aminomethyl group (-CH₂-NH₃⁺). The signal is a singlet because there are no adjacent protons.

-

Methoxy Group (~3.9-4.1 ppm): A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃).

-

Ammonium Protons (~8.5-9.5 ppm): A broad signal for the -NH₃⁺ protons, which may exchange with solvent and broaden or disappear if D₂O is used.

3.2.2 ¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms.

-

Aromatic Region (~110-165 ppm): Five signals for the five sp² carbons of the pyridine ring. The carbon bearing the methoxy group will be the most shielded (lowest ppm), while the carbons adjacent to the protonated nitrogen will be deshielded (higher ppm).

-

Aliphatic Region (~55-60 ppm): One signal for the methoxy carbon (-OCH₃).

-

Aminomethyl Carbon (~40-45 ppm): One signal for the -CH₂- carbon.

3.2.3 2D NMR: Establishing Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations between the adjacent protons on the pyridine ring, confirming their relative positions.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the overall connectivity across heteroatoms and quaternary carbons. It reveals correlations between protons and carbons that are 2-3 bonds away.

Caption: Key HMBC correlations for structural assembly.

Key HMBC Correlations to Confirm the Structure:

-

Methoxy to Ring: A correlation from the methoxy protons (~4.0 ppm) to the C4 carbon of the pyridine ring (~165 ppm) confirms the position of the ether linkage.

-

Aminomethyl to Ring: Correlations from the CH₂ protons (~4.3 ppm) to both the C2 and C3 carbons of the ring definitively place the aminomethyl group at the 2-position.

-

Intra-Ring Correlations: Correlations between H3 and C5, and between H5 and C3, will lock in the assignments of the pyridine ring protons and carbons.

The Definitive Proof: Single-Crystal X-ray Diffraction (SCXRD)

While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[4][5] This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, revealing bond lengths, bond angles, and stereochemistry.[6][7]

-

Expected Outcome: The resulting crystal structure would visually confirm the connectivity of the 4-methoxy group and the 2-aminomethyl group on the pyridine ring. It would also show the protonation sites at the pyridine nitrogen and the exocyclic amine, and detail the hydrogen bonding interactions with the chloride counter-ions in the crystal lattice.

Integrated Data Analysis and Conclusion

Appendix: Experimental Protocols

A.1 High-Resolution Mass Spectrometry (HRMS)

-

Prepare a ~1 mg/mL solution of the sample in methanol.

-

Dilute the solution 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

-

Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Perform mass calibration using a known standard immediately before or during the run.

-

Compare the measured m/z of the [M+H]⁺ peak to the theoretical exact mass.

A.2 NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)

-

Dissolve ~10-15 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument pulse programs.

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

A.3 Single-Crystal X-ray Diffraction (SCXRD)

-

Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., methanol/ether).

-

Select a suitable crystal (typically <0.5 mm, without visible cracks) and mount it on a goniometer head.

-

Place the goniometer on the diffractometer. Center the crystal in the X-ray beam.

-

Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K).

-

Process the diffraction data, including integration of spot intensities and absorption correction.

-

Solve the structure using direct methods or Patterson methods to locate the heavy atoms.

-

Refine the structural model against the experimental data to locate lighter atoms and minimize the difference between observed and calculated structure factors.[8]

References

-

Kubiak, R., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. PubMed. Available at: [Link]

-

Al-Warhi, T., et al. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Institutes of Health. Available at: [Link]

-

Request PDF. (2024). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. Available at: [Link]

-

Elsayed, M. A., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate. Available at: [Link]

-

Gantulga, D., et al. (2018). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. ResearchGate. Available at: [Link]

-

Fun, H. K., et al. (2014). Crystal structure determination of two pyridine derivatives. PubMed Central. Available at: [Link]

-

PubChem. (2024). (4-Methoxypyridin-2-yl)methanamine. Available at: [Link]

-

Excillum. (2024). Small molecule crystallography. Available at: [Link]

-

NC State University. (2024). Small Molecule X-ray Crystallography. METRIC. Available at: [Link]

-

PubChemLite. (2024). (4-methoxypyridin-2-yl)methanamine (C7H10N2O). Available at: [Link]

-

Woldman, Y. Y., et al. (1987). NMR study of the interaction of P-450 with 4-methoxypyridine. PubMed. Available at: [Link]

-

ResearchGate. (2016). Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. Available at: [Link]

-

ResearchGate. (2019). FTIR spectrum of 2-methoxy-4-nitroaniline. Available at: [Link]

Sources

- 1. (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - (4-methoxypyridin-2-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. excillum.com [excillum.com]

- 7. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 8. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (4-Methoxypyridin-2-yl)methanamine dihydrochloride: Focusing on Starting Materials and Synthetic Strategies

Introduction

(4-Methoxypyridin-2-yl)methanamine and its dihydrochloride salt are pivotal intermediates in the synthesis of various pharmaceutical compounds. Their structural motif, featuring a substituted pyridine ring, is a common scaffold in medicinal chemistry. This guide provides an in-depth technical analysis of the primary synthetic routes to (4-Methoxypyridin-2-yl)methanamine dihydrochloride, with a core focus on the selection and rationale behind the starting materials. We will explore the key chemical transformations, provide detailed experimental protocols, and offer insights into the optimization of these synthetic pathways.

The strategic selection of starting materials is paramount in any synthetic campaign, directly influencing the overall efficiency, cost-effectiveness, and environmental impact of the process. This guide will dissect the common precursors and the logic that underpins their use in constructing the target molecule.

Synthetic Pathways and Starting Material Analysis

The synthesis of this compound can be approached through several distinct routes. The most prevalent strategies converge on the formation of a key intermediate, 4-methoxypyridine-2-carbonitrile, followed by the reduction of the nitrile group to the corresponding primary amine.

Pathway 1: Synthesis via 4-Methoxypyridine-2-carbonitrile

This is the most common and arguably the most efficient route. It involves two main stages:

-

Formation of 4-Methoxypyridine-2-carbonitrile: This intermediate can be synthesized from various starting materials.

-

Reduction of the Nitrile: The 2-cyano group is then reduced to an aminomethyl group.

Starting Materials for 4-Methoxypyridine-2-carbonitrile

The choice of starting material for this key intermediate dictates the initial steps of the synthesis.

Option A: Starting from 4-Methoxypyridine

4-Methoxypyridine is a commercially available and logical starting point.[1] The synthesis proceeds through the following steps:

-

N-Oxidation: The pyridine nitrogen is first oxidized to form 4-methoxypyridine N-oxide.[2][3][4][5][6] This step serves to activate the pyridine ring for subsequent functionalization at the 2-position. The N-oxide group is electron-withdrawing, making the α-positions (C2 and C6) susceptible to nucleophilic attack.

-

Cyanation: The N-oxide is then reacted with a cyanide source to introduce the cyano group at the 2-position.

-

Expert Insight: The N-oxidation is a critical step. Common oxidizing agents include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[3] While both are effective, the choice often depends on scale, safety considerations, and downstream purification strategies. The reaction with trimethylsilyl cyanide (TMSCN) in the presence of a reagent like dimethylcarbamoyl chloride is a well-established method for the cyanation of pyridine N-oxides.[7]

Option B: Starting from 2-Chloro-4-methoxypyridine

Alternatively, one can start from a pre-functionalized pyridine ring.

-

Nucleophilic Substitution: 2-Chloro-4-methoxypyridine can undergo nucleophilic substitution with a cyanide salt (e.g., sodium or potassium cyanide) to yield 4-methoxypyridine-2-carbonitrile.

-

Expert Insight: This route can be more direct if 2-chloro-4-methoxypyridine is readily available. However, the synthesis of this starting material itself might involve multiple steps, potentially starting from a less substituted pyridine.

Reduction of 4-Methoxypyridine-2-carbonitrile

Once the key nitrile intermediate is obtained, the next critical step is its reduction to the primary amine.

Several reducing agents can accomplish this transformation, each with its own advantages and disadvantages.

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | High yielding, effective for a wide range of nitriles.[8][9][10][11][12] | Highly reactive, pyrophoric, not suitable for large-scale synthesis due to safety concerns.[10] Requires strictly anhydrous conditions. |

| Catalytic Hydrogenation | H2 gas, Metal catalyst (e.g., Raney Nickel, Pd/C, Pt/C)[10][11] | Scalable, environmentally friendly ("green") method.[13] | May require high pressure and temperature. Catalyst can be expensive and may be sensitive to impurities. |

| Sodium Borohydride (NaBH4) with a catalyst | CoCl2 or other catalysts | Milder than LiAlH4, easier to handle. | Often requires a catalyst and may have lower yields compared to LiAlH4. |

-

Expert Insight: For laboratory-scale synthesis, LiAlH4 is often the reagent of choice due to its high efficiency. However, for industrial applications, catalytic hydrogenation is preferred due to safety, cost, and waste reduction considerations. The choice of catalyst and reaction conditions (pressure, temperature, solvent) for hydrogenation needs to be carefully optimized to achieve high conversion and selectivity.[14]

Pathway 2: Synthesis via 2-(Chloromethyl)-4-methoxypyridine

An alternative strategy involves the formation of a 2-(chloromethyl)pyridine intermediate, which can then be converted to the amine.

-

Formation of 2-(Hydroxymethyl)-4-methoxypyridine: This can be achieved through various methods, often starting from 4-methoxypyridine.

-

Chlorination: The hydroxyl group is then converted to a chloro group using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).[13][15][16] This yields 2-(chloromethyl)-4-methoxypyridine.

-

Amination: The resulting chloromethyl derivative is a good electrophile for nucleophilic substitution with an amine source.

Amination of 2-(Chloromethyl)-4-methoxypyridine

Several methods can be employed for this transformation:

-

Reaction with Ammonia: Direct reaction with ammonia (often in a sealed tube or under pressure) can yield the primary amine. However, this can lead to over-alkylation, forming secondary and tertiary amines as byproducts.

-

Gabriel Synthesis: This classic method provides a more controlled route to the primary amine.[17][18][19] It involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[20] This method effectively prevents over-alkylation.[18]

-

Reaction with Sodium Azide followed by Reduction: The chloromethyl compound can be converted to an azide, which is then reduced to the primary amine. This is a reliable two-step process.

-

Expert Insight: The Gabriel synthesis is a robust and high-yielding method for the preparation of primary amines from alkyl halides, minimizing the formation of byproducts.[17][18] While it adds a step compared to direct amination with ammonia, the improved purity of the final product often justifies its use.

Protecting Group Strategy

In some synthetic sequences, it may be necessary to protect the primary amine with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group.[21][22][23] This is particularly important if further reactions are planned that are incompatible with a free amine. The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) and is readily removed under acidic conditions.[21]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxypyridine N-oxide

Materials:

-

4-Methoxypyridine

-

Acetic Acid

-

30% Hydrogen Peroxide

Procedure:

-

To a stirred solution of 4-methoxypyridine (1 equivalent) in acetic acid, add 30% hydrogen peroxide solution (1.1 equivalents) dropwise at room temperature.[2]

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully remove the solvent under reduced pressure to obtain 4-methoxypyridine N-oxide.

Protocol 2: Synthesis of 4-Methoxypyridine-2-carbonitrile

Materials:

-

4-Methoxypyridine N-oxide

-

Trimethylsilyl cyanide (TMSCN)

-

Dimethylcarbamoyl chloride

-

Acetonitrile

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 4-methoxypyridine N-oxide (1 equivalent) in anhydrous acetonitrile.

-

Add dimethylcarbamoyl chloride (1.2 equivalents) and trimethylsilyl cyanide (1.5 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Reduction of 4-Methoxypyridine-2-carbonitrile with LiAlH4

Materials:

-

4-Methoxypyridine-2-carbonitrile

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Aqueous NaOH

-

Anhydrous Sodium Sulfate

Procedure:

-

To a suspension of LiAlH4 (2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-methoxypyridine-2-carbonitrile (1 equivalent) in anhydrous THF dropwise.[10]

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[10]

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid and wash thoroughly with THF or ethyl acetate.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Methoxypyridin-2-yl)methanamine.

Protocol 4: Formation of the Dihydrochloride Salt

Materials:

-

(4-Methoxypyridin-2-yl)methanamine

-

Anhydrous diethyl ether or isopropanol

-

HCl gas or concentrated HCl

Procedure:

-

Dissolve the crude (4-Methoxypyridin-2-yl)methanamine in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

-

Bubble dry HCl gas through the solution or add a stoichiometric amount of concentrated HCl dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Visualization of Synthetic Pathways

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound is a well-documented process with several viable synthetic routes. The most common and efficient pathway proceeds through the key intermediate 4-methoxypyridine-2-carbonitrile, which is subsequently reduced to the desired primary amine. The choice of starting material, whether it be 4-methoxypyridine or a pre-functionalized derivative, will depend on factors such as commercial availability, cost, and the desired scale of the synthesis. For the crucial nitrile reduction step, while LiAlH4 is highly effective on a lab scale, catalytic hydrogenation offers a safer and more scalable alternative for industrial production. The alternative route via a 2-(chloromethyl) intermediate, particularly when coupled with the Gabriel synthesis for the amination step, provides a reliable method to avoid over-alkylation and ensure high purity of the final product. A thorough understanding of the chemical principles behind each step and the careful selection of reagents and reaction conditions are essential for the successful and efficient synthesis of this important pharmaceutical intermediate.

References

- JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.

- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).

- Chemguide. (n.d.). Reduction of nitriles.

- Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.

- PrepChem.com. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

- ChemicalBook. (n.d.). 4-Methoxypyridine N-oxide synthesis.

- Guidechem. (n.d.).

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.

- ResearchG

- ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.

- Chem-Impex. (n.d.). 4-Methoxypyridine N-oxide.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Wikipedia. (n.d.). Gabriel synthesis.

- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.

- Chemistry Steps. (n.d.). The Gabriel Synthesis.

- J&K Scientific LLC. (2025). Gabriel Synthesis.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- Sigma-Aldrich. (n.d.).

- CymitQuimica. (n.d.). CAS 1122-96-9: 4-Methoxypyridine N-oxide.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Sigma-Aldrich. (n.d.). 4-METHOXYPYRIDINE 97 620-08-6.

- Nishimura, T., et al. (2021).

Sources

- 1. 4-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 1122-96-9: 4-Methoxypyridine N-oxide | CymitQuimica [cymitquimica.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. prepchem.com [prepchem.com]

- 16. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 17. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 18. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 19. jk-sci.com [jk-sci.com]

- 20. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 21. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 22. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 23. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to the Biological Activity Screening of (4-Methoxypyridin-2-yl)methanamine dihydrochloride

Introduction

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. The journey from a newly synthesized compound to a potential clinical candidate is a rigorous and multi-faceted process, with biological activity screening at its core. This guide provides a comprehensive, in-depth framework for the systematic biological evaluation of a novel chemical entity, using (4-Methoxypyridin-2-yl)methanamine dihydrochloride as a case study. As a methoxypyridine derivative, this compound belongs to a class of heterocyclic molecules known for a wide range of pharmacological activities, including but not limited to enzyme inhibition and receptor modulation.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical and scientifically robust resource, moving beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices. The methodologies described herein are designed as self-validating systems to ensure the generation of high-quality, reproducible data.

Part 1: Foundational Strategy - A Phased and Targeted Approach

The screening of a novel compound for which no biological activity is known requires a carefully planned, tiered approach. This "screening cascade" is designed to efficiently identify potential biological activities, confirm these "hits," and progressively build a comprehensive profile of the compound's effects. Given that this compound is a pyridine derivative, a class of compounds known to interact with a variety of biological targets, our strategy will incorporate a focus on target classes where similar molecules have shown activity.[1][3][4][5][6][7][8]

Our screening cascade will be organized into four distinct phases:

-

Phase 1: In Silico Profiling and Broad-Based Primary Screening. This initial phase combines computational predictions with high-throughput in vitro assays to cast a wide net and identify potential areas of biological activity.

-

Phase 2: Hit Confirmation and Secondary Screening. In this phase, initial "hits" from primary screening are rigorously re-tested and further characterized using orthogonal assays to eliminate false positives and confirm the compound's activity.

-

Phase 3: Target Deconvolution and Mechanistic Studies. For compounds with confirmed activity, this phase focuses on identifying the specific molecular target(s) and elucidating the mechanism of action.

-

Phase 4: In Vivo Proof-of-Concept. Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

The overall workflow is depicted in the diagram below:

Caption: A four-phased screening cascade for a novel compound.

Part 2: Detailed Experimental Protocols and Methodologies

Phase 1: In Silico Profiling and Broad-Based Primary Screening

The initial phase aims to quickly and cost-effectively identify potential biological activities.

2.1. In Silico Profiling

Before commencing wet-lab experiments, computational methods can predict the compound's physicochemical properties, potential biological targets, and liabilities.

Protocol for In Silico Analysis:

-

Physicochemical Property Prediction:

-

Input the SMILES structure of (4-Methoxypyridin-2-yl)methanamine into a computational tool (e.g., SwissADME, ChemDraw).

-

Calculate key properties such as molecular weight, LogP, topological polar surface area (TPSA), and hydrogen bond donors/acceptors.

-

Assess for potential liabilities based on established rules like Lipinski's Rule of Five to predict oral bioavailability.[9]

-

-

Toxicity Prediction:

-

Utilize platforms like Osiris Property Explorer or similar software to predict potential toxicities such as mutagenicity, tumorigenicity, and hepatotoxicity based on structural motifs.[9]

-

-

Target Prediction:

-

Employ target prediction algorithms (e.g., SwissTargetPrediction, SuperPred) to generate a list of plausible protein targets based on structural similarity to known ligands. This can help in prioritizing specific assay panels.

-

| Property | Predicted Value | Implication |

| Molecular Weight | [Predicted] | Adherence to drug-likeness principles (typically <500 Da). |

| LogP | [Predicted] | Indicator of lipophilicity, affecting solubility and membrane permeability. |

| TPSA | [Predicted] | Predicts cell permeability. |

| Hydrogen Bond Donors | [Predicted] | Influences binding interactions and solubility. |

| Hydrogen Bond Acceptors | [Predicted] | Influences binding interactions and solubility. |

| Potential Toxicophores | [Predicted] | Flags for potential safety issues. |

| Predicted Target Classes | [Predicted] | Guides the selection of focused screening panels (e.g., kinases, GPCRs, proteases).[1][3][4][5][6][7][8] |

Table 1: In Silico Profiling of this compound.

2.2. Primary High-Throughput Screening (HTS)

The goal of primary HTS is to test the compound against a broad range of biological assays to identify initial "hits."

2.2.1. Cell Viability/Cytotoxicity Assay

This is a fundamental first screen to determine if the compound has a general effect on cell survival and to establish a concentration range for subsequent cell-based assays. The MTT assay is a widely used colorimetric method for this purpose.[2][6][10]

Protocol for MTT Assay:

-

Cell Seeding:

-

Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.[10]

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treat the cells with the compound dilutions and include vehicle-only controls.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Measurement:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

-

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | [Data] |

| HCT-116 | Colon Cancer | [Data] |

| A549 | Lung Cancer | [Data] |

| HEK293 | Normal Kidney | [Data] |

Table 2: Hypothetical Cell Viability Data.

2.2.2. Broad Kinase Inhibition Panel

Given that pyridine derivatives are known to be kinase inhibitors, screening against a broad panel of kinases is a logical step.[3][4][5][6]

Protocol for a Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

-

Assay Setup:

-

In a 384-well plate, add the kinase, its specific substrate, and ATP.

-

Add this compound at a fixed concentration (e.g., 10 µM).

-

Include positive controls (known inhibitors) and negative controls (vehicle).

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

-

Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase reaction.

-

Measure the luminescence, which is proportional to kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the negative control.

-

A significant reduction in luminescence indicates inhibition.

-

| Kinase Target | % Inhibition at 10 µM |

| EGFR | [Data] |

| VEGFR2 | [Data] |

| PI3Kα | [Data] |

| mTOR | [Data] |

| ... (and so on for a broad panel) | [Data] |

Table 3: Hypothetical Broad Kinase Panel Data.

Phase 2: Hit Confirmation and Secondary Screening

Any "hits" from Phase 1 must be rigorously validated.

2.3. Dose-Response Analysis

For any hits identified in the primary screens, a full dose-response curve should be generated to determine the potency (e.g., IC50 or EC50). This involves repeating the primary assay with a wider range of compound concentrations (typically a 10-point dilution series).

2.4. Orthogonal Assays

To rule out assay-specific artifacts, hits should be confirmed using an orthogonal assay that measures the same biological endpoint but with a different technology.

-

For Cytotoxicity Hits: If the primary screen was an MTT assay (metabolic activity), an orthogonal assay could be a CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels) or a lactate dehydrogenase (LDH) release assay (measures membrane integrity).

-

For Kinase Hits: If the primary screen measured ATP consumption, an orthogonal assay could be a direct binding assay like a thermal shift assay (TSA) or surface plasmon resonance (SPR).

Caption: The workflow for hit validation and confirmation.

Phase 3: Target Deconvolution and Mechanistic Studies

For confirmed hits, especially those from phenotypic screens, identifying the molecular target is crucial.

2.5. Receptor Binding Assays

If in silico profiling or other data suggests an interaction with a G-protein coupled receptor (GPCR) or ion channel, a radioligand binding assay can be used to determine if the compound competes with a known ligand for the receptor's binding site.[11][12][13]

Protocol for a Competitive Radioligand Binding Assay:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the target receptor.

-

-

Assay Setup:

-

In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-ligand) and varying concentrations of this compound.

-

-

Incubation and Filtration:

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of the plate and wash to separate bound from unbound radioligand.

-

-

Detection:

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound to determine the Ki (inhibitory constant).

-

2.6. Enzyme Kinetics

For confirmed enzyme inhibitors, it is important to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol for Enzyme Inhibition Kinetics:

-

Assay Setup:

-

Perform the enzyme assay with varying concentrations of the substrate in the presence of several fixed concentrations of this compound.

-

-

Data Analysis:

-

Measure the initial reaction rates (V₀) for each condition.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

-

The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

-

Phase 4: In Vivo Proof-of-Concept

The ultimate test of a compound's therapeutic potential is its activity in a living organism.

2.7. Animal Models of Disease

If the in vitro data suggests a potential therapeutic application (e.g., anticancer activity), the compound can be tested in an appropriate animal model.[14]

-

For Anticancer Activity: A common model is the subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice. The compound is then administered to the mice, and its effect on tumor growth is monitored over time.

Protocol for a Mouse Xenograft Study:

-

Cell Implantation:

-

Implant the cancer cell line that showed the highest sensitivity to the compound in vitro subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at one or more dose levels, on a defined schedule. The control group receives the vehicle.

-

-

Monitoring:

-

Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Compare the tumor growth rates between the treated and control groups to determine if the compound has significant anti-tumor efficacy.

-

Part 3: Data Integrity, Reporting, and Conclusion

Ensuring Data Quality

Throughout the screening cascade, adherence to good experimental practice is paramount. This includes:

-

Appropriate Controls: Always include positive and negative controls in every assay to ensure that the assay is performing as expected.

-

Replicates: Perform all experiments with sufficient biological and technical replicates to allow for statistical analysis.

-

Data Normalization: Normalize data to controls to account for inter-plate variability.

Reporting Standards

Clear and comprehensive reporting of screening data is essential for reproducibility and interpretation. Key information to report for each assay includes:

-

A detailed description of the assay protocol.

-

The source and identity of all reagents.

-

The specific instrumentation and settings used.

-

The methods used for data analysis, including how hits were defined.

Conclusion

The biological activity screening of a novel compound like this compound is a systematic and data-driven process. By employing a phased screening cascade that begins with broad, high-throughput methods and progresses to more specific and complex assays, researchers can efficiently identify and validate promising lead compounds. The pyridine moiety suggests a high potential for biological activity, particularly as an enzyme inhibitor or receptor modulator. The in-depth technical guide presented here provides a robust framework for elucidating the therapeutic potential of this and other novel chemical entities, ultimately contributing to the pipeline of new medicines.

References

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

-